molecular formula C11H16ClNO2 B2759698 (2R)-2-(Dimethylamino)-3-phenylpropanoic acid;hydrochloride CAS No. 2490344-62-0

(2R)-2-(Dimethylamino)-3-phenylpropanoic acid;hydrochloride

Cat. No.: B2759698
CAS No.: 2490344-62-0
M. Wt: 229.7
InChI Key: DEXIWINXJPURJN-HNCPQSOCSA-N
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Description

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . In the context of “(2R)-2-(Dimethylamino)-3-phenylpropanoic acid;hydrochloride”, it is a hydrochloride salt of an amine-containing compound .


Synthesis Analysis

The synthesis of amines and their derivatives typically involves reactions like nucleophilic substitution, reduction of nitriles, amides, and nitro compounds, and reductive amination of aldehydes and ketones .


Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons. This makes them basic and able to participate in various chemical reactions .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also react with acids to form amine salts .


Physical and Chemical Properties Analysis

Amines are generally colorless, but can yellow with age and exposure to air. They often have a strong, unpleasant odor. They can engage in hydrogen bonding, which can affect their physical properties .

Scientific Research Applications

Preparation of Optically Active Compounds

The preparation of optically active compounds, specifically threo-2-amino-3-hydroxy-3-phenylpropanoic acid, involves optical resolution processes. These processes utilize various resolving agents and examine racemic structures for optical resolution by preferential crystallization, aiming to achieve high optical purities. This method showcases the potential of "(2R)-2-(Dimethylamino)-3-phenylpropanoic acid; hydrochloride" in enantiomerically pure compound synthesis, which is crucial in the pharmaceutical industry (Shiraiwa et al., 2003).

Material Science Applications

In material science, the compound is instrumental in creating smart hydrogels through grafting and in situ inclusion strategies. These hydrogels demonstrate exceptional physicochemical properties and recyclability, making them ideal for metal ion removal and cationic dye adsorption. The strategic inclusion of certain moieties, like acrylamido sulfonic acid-based monomers, within these hydrogels underscores the compound's versatility in synthesizing materials with tailored adsorption capacities and environmental applications (Singha et al., 2019).

Catalysis and Enantioselective Synthesis

The compound plays a role in catalysis, particularly in the enantioselective addition of diethylzinc to benzaldehyde. This process utilizes polymer-supported amino alcohols derived from the compound, highlighting its application in asymmetric synthesis and the production of chiral intermediates. The effectiveness of these catalytic ligands in synthesizing enantiomerically enriched products illustrates the compound's utility in catalytic processes and the synthesis of optically active alcohols (Vidal-Ferran et al., 1998).

Spectroscopy and Molecular Interaction Studies

Spectroscopic studies reveal the compound's role in understanding intermolecular hydrogen bonding, particularly in dimers formed through hydrogen bonding between amide and carboxylic acid groups. These studies are essential for elucidating the structural and interaction properties of molecular complexes, contributing to our understanding of molecular recognition and self-assembly mechanisms (Wash et al., 1997).

Synthesis of Structurally Diverse Libraries

The compound is used as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This application demonstrates its utility in organic synthesis, providing a versatile precursor for the preparation of a wide range of chemically and pharmacologically relevant molecules (Roman, 2013).

Mechanism of Action

The mechanism of action of amines in biological systems often involves their basicity and their ability to accept protons. This can influence many physiological processes .

Safety and Hazards

Amines can be corrosive and cause burns. They can be harmful if inhaled, and can cause damage to the eyes. It’s important to handle them with appropriate safety precautions .

Future Directions

The study of amines and their derivatives is a robust field of research in organic chemistry. They have a wide range of applications in pharmaceuticals, in the production of dyes, and in the rubber and textile industries .

Properties

IUPAC Name

(2R)-2-(dimethylamino)-3-phenylpropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-12(2)10(11(13)14)8-9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3,(H,13,14);1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXIWINXJPURJN-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CC=CC=C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H](CC1=CC=CC=C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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